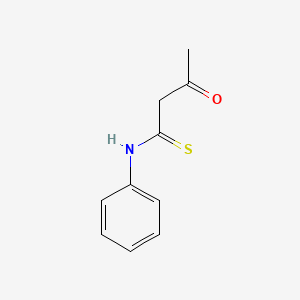

3-oxo-N-phenylbutanethioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-phenylbutanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSNAHINYXHHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466491 | |

| Record name | Butanethioamide, 3-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10374-66-0 | |

| Record name | Butanethioamide, 3-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pathway Involving Acetoacetylation and Subsequent Thionation

A common and effective route for the synthesis of 3-oxo-N-phenylbutanethioamide involves a two-step process. The initial step is the formation of the corresponding oxygen analog, 3-oxo-N-phenylbutanamide, through the acetoacetylation of aniline (B41778). This intermediate is then subjected to a thionation reaction to yield the desired thioamide.

The acetoacetylation of aniline is typically achieved using diketene. The reaction involves the nucleophilic attack of the amino group of aniline on the electrophilic carbonyl carbon of the β-lactone ring of diketene. This ring-opening reaction leads to the formation of 3-oxo-N-phenylbutanamide. The reaction is generally carried out in an inert solvent.

The subsequent thionation of the resulting 3-oxo-N-phenylbutanamide is a crucial step for the conversion of the carbonyl group to a thiocarbonyl group. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely employed and efficient thionating agent for this transformation chim.itresearchgate.net. The reaction mechanism involves the interaction of the carbonyl oxygen with the phosphorus-sulfur framework of Lawesson's reagent, leading to the formation of a thiaoxaphosphetane intermediate. This intermediate subsequently undergoes a cycloreversion to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct chim.it. The reaction is typically performed by heating the amide with Lawesson's reagent in an anhydrous solvent such as toluene or dioxane.

Table 1: Reaction Parameters for the Synthesis of this compound via Thionation

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature |

| Amide Formation | Aniline, Diketene | - | Inert Solvent | Room Temperature |

| Thionation | 3-oxo-N-phenylbutanamide | Lawesson's Reagent | Toluene or Dioxane | Reflux |

Approaches Utilizing 2,4 Pentanedione and Phenyl Isothiocyanate

An alternative synthetic route to 3-oxo-N-phenylbutanethioamide and its derivatives involves the reaction of a β-dicarbonyl compound, such as 2,4-pentanedione (acetylacetone), with phenyl isothiocyanate. This method offers a more direct approach to the β-ketothioamide scaffold.

In a related synthesis, the reaction of 3-oxobutanamides with phenyl isothiocyanate in a basic medium has been reported to yield thiocarbamoyl derivatives researchgate.net. This reaction proceeds through the formation of a non-isolable potassium salt intermediate in the presence of a base in a solvent like dimethylformamide (DMF) researchgate.net. The active methylene (B1212753) group of the β-dicarbonyl compound is deprotonated by the base, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of the isothiocyanate group of phenyl isothiocyanate. Subsequent protonation of the intermediate during workup with a dilute acid affords the final thiocarbamoyl product researchgate.net.

While the direct reaction with 2,4-pentanedione itself is a variation, the underlying principle of nucleophilic attack of a deprotonated active methylene on the isothiocyanate remains the key mechanistic step. The presence of a suitable base is crucial to facilitate the formation of the reactive nucleophile from the β-diketone.

Table 2: Key Components in the Synthesis from a β-Dicarbonyl Compound

| Component | Role |

| 2,4-Pentanedione | β-Dicarbonyl source with an active methylene group |

| Phenyl Isothiocyanate | Source of the N-phenylthiocarbamoyl moiety |

| Base | Deprotonates the active methylene group |

| Solvent (e.g., DMF) | Provides a suitable reaction medium |

Reactivity Profile and Synthetic Applications of 3 Oxo N Phenylbutanethioamide

Cyclization Reactions to Form Diverse Heterocyclic Frameworks

The inherent reactivity of 3-oxo-N-phenylbutanethioamide allows it to participate in a variety of cyclization reactions, leading to the formation of numerous important heterocyclic systems. These reactions often proceed with high efficiency and selectivity, providing access to molecular scaffolds with potential applications in medicinal chemistry and materials science.

The reaction of this compound with 3-substituted 5-amino-1H-1,2,4-triazoles in acetic acid has been shown to produce a range of chim.itnih.govrsc.orgtriazolo[1,5-a]pyrimidine derivatives. rsc.org This condensation reaction can lead to the formation of different isomers, including 5-methyl-7,8-dihydro chim.itnih.govrsc.orgtriazolo[1,5-a]pyrimidine-7-thiones, 7-methyl-5,8-dihydro chim.itnih.govrsc.orgtriazolo[1,5-a]pyrimidine-5-thiones, and 7-methyl-5-phenylamino chim.itnih.govrsc.orgtriazolo[1,5-a]pyrimidines. The specific products formed are dependent on the reaction conditions and the substituents on the triazole starting material. The structures of these products have been confirmed through various spectroscopic methods, including 1H and 13C NMR, as well as X-ray diffraction analysis. rsc.org

Reactants: this compound, 3-substituted 5-amino-1H-1,2,4-triazoles

Solvent: Acetic Acid

Products: Substituted chim.itnih.govrsc.orgtriazolo[1,5-a]pyrimidines

| Reactant 1 | Reactant 2 | Product Class |

| This compound | 5-Amino-1H-1,2,4-triazoles | Triazolo Pyrimidines |

This compound serves as a valuable building block in the synthesis of more complex fused heterocyclic systems. For instance, it has been utilized in the synthesis of pyridopyrazolo-triazine derivatives. chim.itnih.gov This is achieved through a diazotization of a precursor, 3-amino-4,6-dimethylpyrazolopyridine, followed by a coupling reaction with this compound. nih.gov This reaction proceeds in an ethanol (B145695) solution in the presence of sodium acetate (B1210297) at a controlled temperature of 0–5 °C. nih.gov The resulting pyridopyrazolo-triazine compounds have been investigated for their potential biological activities. nih.govrsc.org

Key Reagents: 3-Amino-4,6-dimethylpyrazolopyridine (diazotized), this compound

Reaction Conditions: Ethanol, Sodium Acetate, 0–5 °C

Product: Pyridopyrazolo-triazine derivatives

| Precursor | Coupling Partner | Product |

| Diazotized 3-Amino-4,6-dimethylpyrazolopyridine | This compound | Pyridopyrazolo-triazine |

A metal-free, atom-economical approach to the synthesis of fully substituted hydrothiophenes utilizes β-ketothioamides like this compound as the starting material. The synthesis involves an initial propargylation of the β-ketothioamide, which is then subjected to an intramolecular 1,5-cyclization in the presence of a base. This cascade reaction leads to the formation of the highly substituted hydrothiophene ring system. chim.it

Reaction Type: Intramolecular Cyclization

Key Steps: Propargylation followed by base-mediated 1,5-cyclization

Product: Substituted Hydrothiophenes

| Starting Material | Key Transformation | Final Product |

| β-Ketothioamide | Propargylation & Intramolecular Cyclization | Substituted Hydrothiophene |

The reaction of β-ketothioamides with α-diazo-1,3-diketones provides a pathway to highly functionalized thiazolines. chim.it This transformation is proposed to proceed via a blue-light-induced cascade involving carbene-transfer (S-alkylation) and subsequent N-cyclization. The photolysis of the α-diazo-1,3-diketone generates a singlet carbene intermediate, which reacts with the nucleophilic sulfur atom of the β-ketothioamide to form an S-alkylated N,S-acetal intermediate. This intermediate then undergoes cyclization to yield the thiazoline (B8809763) product. chim.it

Reactants: β-Ketothioamide, α-Diazo-1,3-diketone

Condition: Blue light irradiation

Proposed Intermediate: S-alkylated N,S-acetal

Product: Highly Functionalized Thiazoline

| Reagent 1 | Reagent 2 | Key Process | Product |

| β-Ketothioamide | α-Diazo-1,3-diketone | Photo-induced Carbene Transfer & Cyclization | Thiazoline |

β-Ketothioamides are versatile precursors for the synthesis of six-membered heterocyclic rings such as piperidine-2-thiones and thiopyrans. The reaction of a β-ketothioamide with specific reagents under basic conditions (K2CO3 in acetone) can lead to the formation of these heterocycles. The specific outcome of the reaction, whether it yields a piperidine-2-thione (B88430) or a thiopyran derivative, is dependent on the nature of the reactants and the precise reaction conditions employed. chim.it

Reactants: β-Ketothioamide, appropriate electrophiles

Base: Potassium Carbonate (K2CO3)

Solvent: Acetone

Products: Piperidine-2-thiones, Thiopyran derivatives

| Starting Material | Reaction Condition | Potential Products |

| β-Ketothioamide | K2CO3, Acetone | Piperidine-2-thione, Thiopyran |

An operationally simple and sustainable one-pot synthesis of 2,4-disubstituted 5-imino-1,2,3-thiadiazoles has been achieved through a photo-oxidative formal [3 + 2] heterocyclization of β-ketothioamides with aryldiazonium salts. mdpi.comnih.gov This reaction is catalyzed by Ru(bpy)3Cl2 under mild conditions. The process is believed to proceed through an α-phenylhydrazone adduct of the thioamide, which then undergoes N-S bond formation at room temperature to yield the 1,2,3-thiadiazole (B1210528) ring. A notable feature of this synthesis is the Z-stereochemistry of the exocyclic C=N double bond at the 5-position of the resulting thiadiazole ring. mdpi.comnih.gov

Reactants: β-Ketothioamide, Aryldiazonium salt

Catalyst: Ru(bpy)3Cl2

Reaction Type: Photo-oxidative [3 + 2] Heterocyclization

Product: 2,4-disubstituted 5-imino-1,2,3-thiadiazole

| Reactant 1 | Reactant 2 | Catalyst | Product Class |

| β-Ketothioamide | Aryldiazonium salt | Ru(bpy)3Cl2 | 1,2,3-Thiadiazole |

Condensation and Coupling Reactions for Functionalized Structures

The reactivity of this compound is characterized by the presence of multiple functional groups: an active methylene (B1212753) group, a ketone, and a thioamide. This unique combination allows it to serve as a versatile precursor in a variety of condensation and coupling reactions for the synthesis of complex functionalized heterocyclic structures, including thiophenes, thiazoles, and various dye molecules.

Derivatization to Thiophene-Based Carboxamide Derivatives

One of the most significant applications of β-keto thioamides like this compound is in the synthesis of polysubstituted 2-aminothiophenes via the Gewald reaction. derpharmachemica.comwikipedia.org This multicomponent reaction provides an efficient route to thiophene (B33073) rings functionalized with both an amino group and a carboxamide moiety, which are valuable scaffolds in medicinal chemistry. tubitak.gov.trsemanticscholar.org

The reaction typically involves the condensation of this compound with a compound containing an active methylene group, such as cyanoacetamide, in the presence of elemental sulfur and a basic catalyst (e.g., triethylamine (B128534) or morpholine). tubitak.gov.tr The mechanism proceeds through three key steps:

Knoevenagel Condensation: The base catalyzes the condensation between the ketone carbonyl of this compound and the active methylene of cyanoacetamide to form an α,β-unsaturated intermediate.

Michael Addition of Sulfur: Elemental sulfur adds to the β-position of the unsaturated intermediate, followed by the formation of a thiolate anion.

Cyclization and Tautomerization: The thiolate anion attacks the nitrile carbon, leading to intramolecular cyclization. A subsequent tautomerization yields the stable aromatic 2-aminothiophene ring. wikipedia.org

The resulting product is a 2-amino-4-methyl-N,5-diphenylthiophene-3-carboxamide derivative, a highly functionalized thiophene that can be used for further synthetic modifications. nih.gov

Table 1: Gewald Synthesis of Thiophene Carboxamide Derivative

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Cyanoacetamide | Elemental Sulfur (S₈), Triethylamine (Et₃N) | 2-Amino-4-methyl-N,5-diphenylthiophene-3-carboxamide |

Synthesis of Thienylazo-Thiazole and Thienylazo-Thiophene Dyes

The 2-aminothiophene derivatives synthesized from this compound are excellent precursors for azo dyes. The primary amino group at the C-2 position of the thiophene ring can be readily diazotized and coupled with various aromatic systems to produce intensely colored compounds. sapub.org

The synthesis of thienylazo dyes involves a two-step process:

Diazotization: The 2-aminothiophene precursor is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt. chemguide.co.uk

Azo Coupling: The cold solution of the thienyl diazonium salt is then added to a solution of a coupling component, such as an electron-rich thiazole (B1198619) or another thiophene derivative. The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component, typically at the para position to an activating group, to form the stable azo bridge (-N=N-). youtube.comglobalresearchonline.net

This methodology allows for the creation of a diverse library of dyes where the color and properties can be fine-tuned by modifying the substituents on both the thiophene ring and the coupling component. sapub.org

Table 2: General Synthesis of Thienylazo Dyes

| Starting Material | Step 1 Reagents (Diazotization) | Intermediate | Step 2 Reagents (Azo Coupling) | Final Product Class |

| 2-Aminothiophene derivative | NaNO₂, HCl (aq), 0-5 °C | Thienyl diazonium salt | Electron-rich Thiazole or Thiophene derivative | Thienylazo-Thiazole or Thienylazo-Thiophene Dyes |

Formation of Acetyl-Thienylazo-Thioacetanilide Precursors

The active methylene group in this compound (at the C-2 position, between the ketone and thioamide groups) is susceptible to electrophilic attack. This reactivity is exploited in coupling reactions with aryldiazonium salts to form arylazo precursors. researchgate.net This reaction is a fundamental step for building more complex heterocyclic systems.

The reaction is typically carried out in a buffered aqueous solution (e.g., sodium acetate in ethanol/water) at low temperatures. The aryldiazonium salt, prepared by diazotizing an aromatic amine, acts as an electrophile and substitutes one of the hydrogen atoms of the active methylene group. globalresearchonline.net The product of this reaction is a 2-(arylazo)-3-oxo-N-phenylbutanethioamide. These compounds are valuable intermediates, as the introduction of the arylazo group sets the stage for subsequent cyclization reactions to form various heterocycles. ajol.info

Table 3: Synthesis of Arylazo Thioacetanilide (B1681303) Precursor

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Aryldiazonium chloride | Sodium acetate, Ethanol/Water, 0-5 °C | 2-(Arylazo)-3-oxo-N-phenylbutanethioamide |

Generation of Antipyrinyl Thienyl Ketone Hybrids

The arylazo thioacetanilide precursors derived from this compound are key building blocks for the synthesis of complex hybrid molecules, such as antipyrinyl thienyl ketones. ajol.info These hybrids are formed through a cyclocondensation reaction with an activated halo-ketone, specifically 4-chloroacetylantipyrine. researchgate.net

The synthetic pathway is as follows: The precursor, 2-(arylazo)-3-oxo-N-phenylbutanethioamide, first tautomerizes to its more reactive enethiol form, 3-arylazo-4-mercapto-4-phenylamino-but-3-en-2-one. ajol.info This intermediate then reacts with 4-chloroacetylantipyrine in the presence of a base like sodium ethoxide. The reaction proceeds via an initial S-alkylation, where the thiolate anion displaces the chlorine atom of the 4-chloroacetylantipyrine. This is followed by an intramolecular cyclization, where an enamine nitrogen attacks the acetyl carbonyl group, leading to the elimination of a water molecule to form the stable, aromatic thiophene ring. ajol.info The final product links the antipyrine (B355649) and thiophene cores through a ketone bridge.

Table 4: Synthesis of Antipyrinyl Thienyl Ketone Hybrids

| Reactant 1 | Reactant 2 | Base/Solvent | Key Steps | Product |

| 2-(Arylazo)-3-oxo-N-phenylbutanethioamide | 4-Chloroacetylantipyrine | Sodium ethoxide / Ethanol | S-alkylation, Intramolecular cyclization, Dehydration | 4-(4-Arylazo-3-methyl-5-phenylamino-thiophene-2-carbonyl)-antipyrine |

Reactions with Hydrazinecarbothioamides to Form Hydrazinecarbothioamide Complexes

The carbonyl group of this compound readily participates in condensation reactions with nitrogen nucleophiles, such as hydrazine (B178648) derivatives. While direct reactions with hydrazinecarbothioamides are specific, a closely related reaction with 3-substituted 5-amino-1H-1,2,4-triazoles demonstrates this reactivity pattern, leading to the formation of fused heterocyclic systems. pleiades.online

In this reaction, conducted in acetic acid, the exocyclic amino group of the 5-amino-1,2,4-triazole attacks the ketone carbonyl of this compound. This is followed by an intramolecular cyclization where a ring nitrogen from the triazole attacks the thioamide carbon, with subsequent elimination of aniline (B41778) and hydrogen sulfide, or other rearrangements depending on the specific triazole substituent. This sequence of condensation and cyclization results in the formation of various tubitak.gov.trajol.inforesearchgate.nettriazolo[1,5-a]pyrimidine-thione isomers. pleiades.online This transformation highlights the utility of this compound as a C4 synthon for constructing fused pyrimidine (B1678525) rings.

Table 5: Reaction with 5-Amino-1,2,4-triazoles

| Reactant 1 | Reactant 2 | Solvent | Product Class |

| This compound | 3-Substituted 5-amino-1H-1,2,4-triazoles | Acetic Acid | tubitak.gov.trajol.inforesearchgate.netTriazolo[1,5-a]pyrimidine-thiones |

Bis-Azo Dye Formation via Japp-Klingemann Reaction

The Japp-Klingemann reaction provides a pathway to synthesize hydrazones from β-keto esters or, in this case, β-keto thioamides, by reacting them with diazonium salts. wikipedia.org A key feature of this reaction is the cleavage of an acyl or, potentially, a thioacyl group. When this compound reacts with an aryldiazonium salt under Japp-Klingemann conditions (typically basic), the reaction can proceed via nucleophilic attack of the enolate on the diazonium salt. This is followed by hydrolytic or base-catalyzed cleavage of the N-phenylthioformamide group, resulting in the formation of a 2,3-butanedione-2-arylhydrazone. researchgate.net

To form a bis-azo dye, a tetrazotized diamine (e.g., from benzidine) can be used. In this approach, one molecule of the tetrazotized diamine reacts with two molecules of this compound. The Japp-Klingemann reaction occurs at both ends of the tetrazotized species, linking the two aromatic rings of the original diamine to two hydrazone moieties derived from the thioamide. researchgate.net This creates a large, conjugated bis-azo compound, which is characteristic of many dyes and pigments.

Table 6: Bis-Azo Dye Formation via Japp-Klingemann Reaction

| Reactant 1 | Reactant 2 | Reaction Type | Key Feature | Product Class |

| This compound (2 equiv.) | Tetrazotized Aromatic Diamine (e.g., from Benzidine) | Japp-Klingemann Reaction | Cleavage of N-phenylthioformamide group; Formation of two hydrazone linkages | Symmetrical Bis-Azo Dyes |

Electrophilic Substitution Pathways on the Phenyl Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. ijarsct.co.in The reactivity and orientation of substitution on the phenyl ring are dictated by the electronic properties of the N-acylthioamide substituent, -NHC(=S)CH2C(=O)CH3. While direct research on the electrophilic substitution of this compound is limited, the reactivity can be reliably inferred from the well-documented behavior of analogous compounds, such as acetanilide (B955). ijarsct.co.inucalgary.ca

The N-acylamino group in acetanilide is known to be an activating and ortho, para-directing group in electrophilic aromatic substitution reactions. ijarsct.co.inucalgary.cabyjus.com This directing effect stems from the ability of the nitrogen atom's lone pair of electrons to be delocalized into the benzene (B151609) ring through resonance, thereby stabilizing the arenium ion intermediate formed during the attack at the ortho and para positions. ucalgary.ca The thioamide group in this compound is expected to exert a similar influence. The nitrogen lone pair can participate in resonance with the phenyl ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. byjus.com

However, the activating effect of the N-acylthioamide group is attenuated compared to a simple amino group (-NH2). This is due to the electron-withdrawing nature of the adjacent thiocarbonyl and carbonyl groups, which also compete for the nitrogen's lone pair of electrons. ucalgary.ca This moderation of reactivity is advantageous as it can help to prevent polysubstitution, a common issue with highly activated aromatic rings like aniline. ucalgary.calibretexts.org

Due to steric hindrance from the bulky N-acylthioamide substituent, the para-substituted product is generally favored over the ortho-substituted product in electrophilic aromatic substitution reactions of N-acyl anilines. ijarsct.co.inlibretexts.org

Common electrophilic substitution reactions that can be anticipated on the phenyl moiety of this compound include nitration, halogenation, and sulfonation.

Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. ijarsct.co.in For this compound, this reaction is expected to yield primarily the para-nitro derivative, with a smaller amount of the ortho-nitro isomer.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) can be carried out using reagents like bromine in acetic acid or by generating the electrophile in situ. acs.org Similar to nitration, the major product is anticipated to be the para-halogenated compound.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is typically performed using fuming sulfuric acid. The N-acylthioamide group would direct the incoming electrophile to the ortho and para positions.

The following interactive data table summarizes the expected major products and general reaction conditions for the electrophilic substitution on the phenyl ring of this compound, based on the reactivity of analogous N-acyl anilines.

| Reaction | Reagents | Expected Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-nitro-N-phenylbutanethioamide |

| Bromination | Br₂, Acetic Acid | 4-bromo-N-phenylbutanethioamide |

| Chlorination | Cl₂, AlCl₃ or FeCl₃ | 4-chloro-N-phenylbutanethioamide |

| Sulfonation | Fuming H₂SO₄ | 4-sulfonic acid-N-phenylbutanethioamide |

It is important to note that while these predictions are based on established principles of organic chemistry and the behavior of similar compounds, the actual reaction outcomes, including yields and isomer ratios, would need to be confirmed through experimental investigation. ijarsct.co.inucalgary.ca

Coordination Chemistry of 3 Oxo N Phenylbutanethioamide

Ligand Characteristics and Metal Binding Modes

3-Oxo-N-phenylbutanethioamide possesses a flexible backbone with hard (oxygen and nitrogen) and soft (sulfur) donor sites, making it a versatile ligand for a wide range of metal ions. The coordination behavior is significantly influenced by the tautomeric forms of the ligand: the keto-thione, enol-thione, and enethiol-imine forms.

The primary binding modes observed for analogous β-ketothioamide ligands include:

Monodentate S-coordination: The soft sulfur atom of the thioamide group is a primary coordination site for soft metal ions. In many complexes of related N-substituted thioureas, coordination occurs exclusively through the sulfur atom, resulting in tetrahedral or square planar geometries. mdpi.com

Bidentate (S,O)-chelation: Deprotonation of the ligand can lead to the formation of a six-membered chelate ring involving the sulfur and oxygen atoms. This is a common coordination mode for β-dicarbonyl compounds and their thio-analogs, forming stable complexes with various transition metals.

Bidentate (S,N)-chelation: Coordination can also occur through the sulfur and nitrogen atoms of the thioamide group, forming a four-membered chelate ring. This mode is less common than (S,O)-chelation due to the strain of the smaller ring.

Bridging Coordination: The thioamide group can act as a bridge between two metal centers, with the sulfur atom coordinating to both.

The preference for a particular binding mode is dependent on several factors, including the nature of the metal ion (hard/soft acid-base principles), the reaction conditions, the pH of the medium, and the presence of other ligands in the coordination sphere. For instance, soft metal ions like Pd(II) and Pt(II) are expected to favor coordination with the soft sulfur donor, while harder metal ions might prefer chelation involving the oxygen atom. ucj.org.ua

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial in determining the binding mode. In IR spectra, a shift in the ν(C=S) and ν(C=O) stretching frequencies upon complexation provides evidence for the involvement of sulfur and oxygen atoms in coordination. Similarly, changes in the chemical shifts of the protons and carbons near the donor atoms in ¹H and ¹³C NMR spectra can elucidate the coordination sites. rdd.edu.iqimpactfactor.org

Table 1: Common Coordination Modes of β-Ketothioamide Analogs

| Coordination Mode | Donor Atoms Involved | Common Metal Ions | Resulting Geometry (Examples) |

| Monodentate | S | Pd(II), Pt(II), Ag(I) | Linear, Trigonal Planar |

| Bidentate Chelation | S, O | Cu(II), Ni(II), Co(II) | Square Planar, Octahedral |

| Bidentate Chelation | S, N | - | Less Common |

| Bridging | S | - | Dinuclear or Polynuclear |

Influence of Isomerism (cis/trans) on Coordination Behavior

The this compound ligand can exist as cis and trans isomers due to the restricted rotation around the C-N bond of the thioamide group. This isomerism can have a significant impact on the ligand's coordination behavior and the resulting geometry of the metal complexes. nih.gov

The cis isomer, where the sulfur atom and the phenyl group are on the same side of the C-N bond, may be sterically hindered for certain coordination modes. Conversely, the trans isomer might be more favorable for forming specific chelate rings or for bridging between metal centers. The interconversion between cis and trans isomers can be influenced by factors such as solvent polarity, temperature, and the presence of a metal ion.

The coordination of a metal ion can potentially lock the ligand in a specific isomeric form. For instance, the formation of a bidentate (S,N)-chelate would necessitate a cis conformation of the thioamide group. In contrast, monodentate coordination through the sulfur atom might be possible with either isomer, although one form may be energetically preferred.

The specific influence of cis/trans isomerism on the coordination of this compound has not been extensively studied. However, research on other complex systems demonstrates that such isomerism can dictate the formation of different types of coordination polymers or influence the catalytic activity of the resulting metal complexes. nih.gov The relative stability of the cis and trans isomers of the free ligand and the corresponding metal complexes can be investigated using computational methods, which can provide insights into the preferred coordination geometries.

Table 2: Potential Influence of Ligand Isomerism on Coordination

| Isomer | Potential Coordination Behavior | Steric Considerations |

| cis | May favor bidentate (S,N) chelation. | Phenyl group may sterically hinder coordination at the sulfur or nitrogen atom depending on the approach of the metal ion. |

| trans | May be more favorable for monodentate S-coordination or bridging. | Less steric hindrance around the thioamide group, potentially allowing for more diverse coordination modes. |

Biological Activity Investigations of 3 Oxo N Phenylbutanethioamide Derivatives

Antitumor and Anticancer Activity Studies

Derivatives of 3-oxo-N-phenylbutanethioamide have been a focal point of anticancer research, leading to the development of novel thiophenes, thiazoles, carbazole (B46965) hybrids, and fused heterocyclic systems with significant cytotoxic and antiproliferative activities.

The synthesis of thiophene (B33073) derivatives from precursors like 3-oxobutanamides has yielded compounds with notable antitumor properties. nih.govimpactfactor.org These derivatives have been evaluated for their cytotoxicity against various human tumor cell lines. For instance, certain 2-aminothiophene derivatives have been synthesized and subsequently utilized to create a range of heterocyclic compounds, including pyran, thiazole (B1198619), pyrazole, and pyrimidine (B1678525) derivatives, which were then tested for anticancer activity. researchgate.net

Research has shown that thiophene-based compounds can induce tumor cell death. nih.gov In one study, a series of thiophene derivatives were synthesized and screened for their cytotoxicity against HepG2 and SMMC-7721 cell lines, demonstrating their potential as antitumor agents. nih.gov The versatility of the 2-aminothiophene scaffold, derived from reactions involving compounds like N-aryl-3-oxobutanamide, allows for the synthesis of a diverse library of compounds with potential therapeutic applications in oncology. semanticscholar.org The continual development of novel synthetic routes to functionalized thiophenes remains a significant area of interest for medicinal chemists. nih.gov

Table 1: Cytotoxicity of Selected Thiophene Derivatives

| Compound Type | Cell Line | Activity | Reference |

|---|---|---|---|

| Thiophene Derivatives | HepG2 | Antitumor activity observed | nih.gov |

| Thiophene Derivatives | SMMC-7721 | Antitumor activity observed | nih.gov |

| 3-Oxobutanamidothiophene Derivatives | Various | Anticancer potential | researchgate.net |

This table is a representative summary of findings; specific IC50 values for a broad range of thiophene derivatives are extensively detailed in the cited literature.

Carbazole, a well-known scaffold in medicinal chemistry, has been integrated with thioamide moieties to create hybrid molecules with potent anticancer activities. nih.govijpsr.com A study focused on carbazole-thiosemicarbazone hybrids, which are structurally related to thioamides, revealed significant inhibition of topoisomerase II (Topo II), a crucial enzyme in cancer proliferation. nih.govrsc.org These hybrids were found to act as non-intercalative Topo II catalytic inhibitors. nih.gov

The in vitro cytotoxicity of these carbazole-based thioamide hybrids was evaluated against a panel of human cancer cell lines, demonstrating low to moderate micromolar IC50 values. nih.gov Notably, compounds designated as C1 and C3 in the study showed potent antiproliferative effects, particularly against the MG63 osteosarcoma cell line, with IC50 values of 2.14 μM and 2.39 μM, respectively. nih.gov These findings underscore the potential of molecular hybridization strategies in developing novel and effective anticancer agents. nih.gov

Table 2: In Vitro Cytotoxicity (IC50, μM) of Carbazole-Based Thioamide Hybrids

| Compound | MG63 | HeLa | A549 | LNCaP |

|---|---|---|---|---|

| C1 | 2.14 | >10 | >10 | >10 |

| C3 | 2.39 | >10 | >10 | >10 |

Data extracted from a study on carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors. nih.gov

New pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives have been synthesized using this compound as a precursor, and their anticancer activities have been investigated against a range of carcinoma cell lines. nih.govnih.gov These compounds have shown promising results, with some exhibiting significant cytotoxic effects. nih.gov

For example, a pyridopyrazolo-triazine derivative substituted with a carbothioamide function (compound 6a in the study) displayed good activity against HCT-116 (colon) and MCF-7 (breast) cancer cell lines, with IC50 values of 12.58 µM and 11.71 µM, respectively. nih.gov Another pyridopyrazolo-triazine compound with a carboxylate group (compound 5a) showed a particularly potent effect against the MCF-7 cell line, with an IC50 of 3.89 µM. nih.gov These results highlight the therapeutic potential of this class of heterocyclic compounds in the development of new anticancer drugs. researchgate.netresearchgate.net

Table 3: Anticancer Activity (IC50, μM) of Pyridopyrazolo-Triazine Derivatives

| Compound | HCT-116 (Colon) | HePG-2 (Liver) | MCF-7 (Breast) |

|---|---|---|---|

| Compound 6a | 12.58 | 19.32 | 11.71 |

| Compound 5a | 9.50 | 51.80 | 3.89 |

Data derived from research on new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. nih.gov

Antimicrobial Agent Research

Derivatives of this compound have been explored for their potential as antimicrobial agents. The core structure can be modified to produce various heterocyclic systems, such as thiophenes and thiazoles, which are known to exhibit a wide range of biological activities, including antimicrobial effects. researchgate.netnih.gov

Research into thiophene-based compounds has revealed their potential as antibacterial and antifungal agents. researchgate.net Similarly, thiazole derivatives have been a subject of interest in the search for new antimicrobial drugs. nih.gov The synthesis of hybrid molecules containing these heterocyclic rings has been a strategy to enhance their antimicrobial potency. For example, some studies have reported on the synthesis of novel thiazole derivatives and their evaluation against various bacterial and fungal strains. nih.gov While the broader class of thio- and oxo-derivatives have shown moderate antimicrobial activity, specific modifications can lead to compounds with more pronounced effects against certain pathogens. nih.gov

Antioxidant Activity Profiling

The investigation of this compound derivatives has also extended to their antioxidant properties. Oxidative stress is implicated in a variety of diseases, making the development of new antioxidant compounds a significant area of research. nih.gov Heterocyclic compounds, including those derived from this compound, have been evaluated for their ability to scavenge free radicals and mitigate oxidative damage. nih.gov

Studies on thiophene derivatives have indicated their potential as antioxidant agents. impactfactor.org The incorporation of phenolic fragments into thiazole and thiazolidinone derivatives has also been shown to yield compounds with significant antioxidant activity. mdpi.com Furthermore, some 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from related precursors, have demonstrated promising antioxidant capabilities in various in vitro assays. chemrevlett.commdpi.com The mechanism of action often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species. nih.gov

Anti-inflammatory Efficacy Assessments

The anti-inflammatory potential of derivatives of this compound is another area of active investigation. Inflammation is a key component of many chronic diseases, and there is a continuous need for new anti-inflammatory agents. nih.gov

Heterocyclic compounds such as thiazolidin-4-ones and 1,3,4-oxadiazoles, which can be synthesized from related chemical precursors, have been shown to possess anti-inflammatory properties. mdpi.comnih.gov For example, certain 1,3,4-oxadiazole derivatives have been evaluated for their ability to inhibit heat-induced albumin denaturation, a common in vitro model for assessing anti-inflammatory activity. mdpi.com Some of these compounds have shown activity comparable to standard anti-inflammatory drugs like ibuprofen. mdpi.comnih.gov The anti-inflammatory effects of these derivatives suggest that the this compound scaffold could be a valuable starting point for the development of new therapies for inflammatory conditions.

Mechanistic Insights into Biological Action

The exploration of the biological activities of this compound derivatives has led to investigations into their mechanisms of action at a molecular level. Understanding how these compounds interact with biological targets is crucial for the development of new therapeutic agents. In silico methods, such as binding affinity studies and molecular docking simulations, provide valuable insights into these interactions, guiding the rational design of more potent and selective molecules.

Binding affinity studies are fundamental in determining the strength of the interaction between a ligand, such as a derivative of this compound, and its biological target, typically a protein or enzyme. This affinity is quantified by parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where lower values indicate a stronger binding interaction.

While direct binding affinity data for this compound derivatives are not extensively available in the public domain, studies on structurally related compounds provide a framework for understanding their potential. For instance, isoxazole-carboxamide derivatives have been evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov In one such study, a derivative, compound A13, demonstrated potent inhibition of COX-1 and COX-2 with IC50 values of 64 nM and 13 nM, respectively. nih.gov This high affinity suggests a strong and specific interaction with the active site of these enzymes.

Similarly, research on 1,3,4-oxadiazole derivatives as carbonic anhydrase II (CA-II) inhibitors has shown that these compounds can exhibit inhibitory activities in the micromolar range. mdpi.com For example, some of the most active compounds in a synthesized series displayed IC50 values between 12.1 and 20.7 µM. mdpi.com These findings highlight the importance of specific structural features in determining the binding affinity for a given biological target. The insights gained from these related heterocyclic compounds can inform the design and interpretation of future binding affinity studies on this compound derivatives.

Table 1: Illustrative Binding Affinities of Structurally Related Heterocyclic Compounds

| Compound Class | Target Enzyme | Derivative Example | IC50 Value |

|---|---|---|---|

| Isoxazole-carboxamides | COX-1 | A13 | 64 nM |

| Isoxazole-carboxamides | COX-2 | A13 | 13 nM |

| 1,3,4-Oxadiazoles | Carbonic Anhydrase II | 4a | 12.1 ± 0.86 µM |

| 1,3,4-Oxadiazoles | Carbonic Anhydrase II | 4c | 13.8 ± 0.64 µM |

| 1,3,4-Oxadiazoles | Carbonic Anhydrase II | 4b | 19.1 ± 0.88 µM |

Note: The data presented in this table are for structurally related compounds and are intended to be illustrative of the types of binding affinities that might be observed for this compound derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. youtube.com This method provides detailed insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. These simulations are instrumental in understanding the molecular basis of a compound's biological activity and in guiding the optimization of lead compounds.

In the absence of specific molecular docking studies for this compound derivatives, examining the docking analyses of analogous compounds can offer valuable predictive insights. For example, molecular docking studies of isoxazole-carboxamide derivatives with COX-2 have revealed key binding interactions. nih.gov It was observed that a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another pushed the 5-methyl-isoxazole ring into a secondary binding pocket, facilitating ideal interactions with the enzyme. nih.gov

Similarly, docking studies of 1,3,4-oxadiazole derivatives into the active site of carbonic anhydrase II have shown that these compounds can effectively block the enzyme's activity. mdpi.com The simulations indicated that these molecules mediate their inhibitory effect through hydrogen bonding with key amino acid residues, including Thr199, Thr200, and Gln92. mdpi.com

Furthermore, in silico investigations of other heterocyclic compounds, such as thiazole derivatives, have been used to predict their binding modes with various protein targets. msu-journal.com These studies help to rationalize the observed biological activities and provide a basis for the design of new derivatives with improved affinity and selectivity. The principles and findings from these studies on related molecular scaffolds can be extrapolated to hypothesize the potential binding modes of this compound derivatives with their respective biological targets.

Table 2: Predicted Ligand-Protein Interactions from Molecular Docking of Structurally Related Compounds

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Isoxazole-carboxamides | COX-2 | Not specified | Favorable binding in secondary pocket |

| 1,3,4-Oxadiazoles | Carbonic Anhydrase II | Thr199, Thr200, Gln92 | Hydrogen Bonding |

Note: This table illustrates the types of interactions predicted from molecular docking studies of compounds structurally related to this compound and is for illustrative purposes.

Spectroscopic and Structural Characterization of 3 Oxo N Phenylbutanethioamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 3-oxo-N-phenylbutanethioamide in solution. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, it is possible to piece together the compound's framework. In solution, β-ketoamides like this compound can exist as an equilibrium mixture of keto and enol tautomers. conicet.gov.arscirp.org The presence of both forms can often be observed and quantified using NMR.

The ¹H NMR spectrum of this compound provides critical information about the number and types of protons and their neighboring atoms. In a typical spectrum, distinct signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) (-CH2-) protons, and the methyl (-CH3) protons are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

The existence of keto-enol tautomerism is a key feature revealed by ¹H NMR. conicet.gov.ar The keto form will show a characteristic singlet for the methylene protons adjacent to the carbonyl and thioamide groups. In contrast, the enol form will exhibit a vinyl proton signal and a hydroxyl proton signal, the latter often appearing as a broad singlet due to hydrogen bonding. conicet.gov.arscirp.org The integration of these signals allows for the determination of the relative concentrations of the keto and enol forms in a given solvent and at a specific temperature. conicet.gov.ar

Table 1: Representative ¹H NMR Data for Derivatives of 3-oxo-N-phenylbutanamide

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-(4-chlorophenyl)-3-oxobutanamide (keto form) | DMSO-d6 | 2.16 (s, 3H, CH3), 4.65 (s, 1H, CH), 7.17 (d, 2H, Ar-H), 7.37 (d, 2H, Ar-H) |

| 4-oxo-4-phenylbutanal oxime | CDCl3 | 7.98 (d, J = 7.0 Hz, 2H), 7.58 (s, 2H), 7.43-7.48 (m, 3H), 3.23 (s, 2H), 2.67 (s, 2H) rsc.org |

This table presents data for related structures to illustrate typical chemical shifts and multiplicities.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of the atoms attached to it.

For the keto tautomer, signals for the carbonyl carbon (C=O), the thioamide carbon (C=S), the aromatic carbons, the methylene carbon, and the methyl carbon are expected. The enol tautomer will show signals for the enolic double bond carbons (C=C) and the carbon bearing the hydroxyl group, in addition to the other carbons in the molecule. The downfield chemical shift of the carbonyl carbon is a particularly notable feature.

Table 2: Representative ¹³C NMR Data for Derivatives of 3-oxo-N-phenylbutanamide

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-(4-chlorophenyl)-3-oxobutanamide (keto form) | DMSO-d6 | 27.8 (CH3), 66.3 (CH), 128.9, 130.5, 132.7, 136.9 (Aromatic C), 173.1 (C=O amide), 206.2 (C=O ketone) conicet.gov.ar |

| 4-oxo-4-phenylbutanal oxime | CDCl3 | 198.3, 150.9, 136.6, 133.2, 128.6, 128.0, 34.8, 23.9 rsc.org |

This table presents data for related structures to illustrate typical chemical shifts.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will display characteristic absorption bands corresponding to the various bonds within the molecule.

Key vibrational modes include the N-H stretching of the amide group, C-H stretching of the aromatic and aliphatic portions, the C=O stretching of the keto group, and the C=S stretching of the thioamide group. The position and intensity of these bands provide strong evidence for the presence of these functional groups. In cases of significant enol content, O-H stretching and C=C stretching bands would also be observable. The C=O stretching frequency can be influenced by intramolecular hydrogen bonding in the enol form, often causing a shift to lower wavenumbers. nih.gov

Table 3: Characteristic IR Absorption Bands for 3-oxo-N-phenylbutanamide

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Ketone) | Stretching | 1725-1705 |

| C=O (Amide I) | Stretching | 1680-1630 |

| C=S (Thioamide) | Stretching | 1250-1020 |

| N-H (Amide II) | Bending | 1640-1550 |

Data compiled from typical ranges for these functional groups. nist.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are separated based on their mass-to-charge ratio (m/z).

The mass of the molecular ion confirms the elemental composition of the compound. The fragmentation pattern, which arises from the cleavage of specific bonds within the ion, provides a fingerprint that can be used to deduce the molecule's structure. Common fragmentation pathways for amides and ketones include α-cleavage adjacent to the carbonyl and thioamide groups, as well as the loss of small, stable neutral molecules. libretexts.orgrsc.org

Table 4: Expected Fragmentation Data for this compound

| Ion | m/z (Expected) | Possible Identity |

| [M]⁺ | 193 | Molecular Ion (C₁₀H₁₁NOS) |

| [M - CH₃]⁺ | 178 | Loss of a methyl radical |

| [M - COCH₃]⁺ | 150 | Loss of an acetyl radical |

| [C₆H₅NHCS]⁺ | 135 | Phenylthioformamide fragment |

| [C₆H₅NH₂]⁺ | 93 | Aniline (B41778) fragment |

| [C₆H₅]⁺ | 77 | Phenyl fragment |

This table is based on the theoretical fragmentation of the title compound.

X-ray Diffraction Analysis for Solid-State Structure and Isomer Determination

Crucially, X-ray diffraction can unambiguously determine whether the compound exists as the keto or enol tautomer in the solid state. It can also reveal details about intermolecular interactions, such as hydrogen bonding, which play a significant role in the packing of molecules in the crystal. For related β-dicarbonyl compounds, the solid-state structure is often stabilized in one tautomeric form due to these interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Dye Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the molecule's chromophores.

The primary chromophores in this molecule are the phenyl ring, the carbonyl group, and the thioamide group. The spectrum will typically show π→π* transitions, associated with the conjugated systems, and n→π* transitions, involving the non-bonding electrons on the oxygen and sulfur atoms. libretexts.orglumenlearning.com The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. The UV-Vis spectra of related thiophene (B33073) dyes show that the absorption maxima are sensitive to the solvent polarity, indicating changes in the electronic distribution in the ground and excited states. biointerfaceresearch.com

Table 5: Expected UV-Vis Absorption Data for this compound

| Transition Type | Typical λmax Range (nm) | Relative Intensity |

| π→π* (Aromatic) | 200-280 | High |

| n→π* (C=O) | 270-300 | Low |

| π→π* (Conjugated System) | >250 | High |

| n→π* (C=S) | 300-400 | Low |

This table represents typical absorption ranges for the chromophores present. shu.ac.uklibretexts.org

Advanced Theoretical and Computational Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and equilibrium geometry of molecules like 3-oxo-N-phenylbutanethioamide. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy.

Electronic Structure: DFT calculations, often employing hybrid functionals such as B3LYP, are used to determine the distribution of electrons within the molecule. This provides insights into chemical bonding, reactivity, and various molecular properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that helps in understanding the molecule's chemical stability and electronic transitions. For this compound, the HOMO is typically localized on the thioamide and phenyl groups, which are rich in π-electrons, while the LUMO is often distributed over the β-dicarbonyl moiety.

| Parameter | Expected Bond Length (Å) | Expected Bond Angle (°) |

| C=O | ~1.23 | |

| C=S | ~1.67 | |

| C-N (amide) | ~1.36 | |

| C-C (backbone) | ~1.52 | |

| O=C-C: ~120 | ||

| C-N-C (phenyl): ~125 | ||

| C-C=S: ~124 |

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar compounds.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to explore the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For this compound, which is a versatile synthetic intermediate, understanding its reaction pathways is of significant interest. researchgate.net

Transition State Theory: By mapping the energetic landscape of a reaction, computational methods can identify transition states, which are the energy maxima along the minimum energy pathway connecting reactants and products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics. For instance, in the synthesis of heterocyclic compounds from β-ketothioamides, DFT calculations can be used to model the stepwise mechanism, including the identification of intermediates and transition states for cyclization and dehydration steps. nih.gov

Solvent Effects: The inclusion of solvent effects in computational models is critical for accurately describing reaction mechanisms in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to approximate the influence of the solvent on the energies of reactants, intermediates, and transition states. This is particularly important for reactions involving charged or highly polar species.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting various spectroscopic data, providing a direct link between the molecular structure and its spectral signatures.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. faccts.dersc.orgrespectprogram.orgresearchgate.net By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show characteristic π→π* and n→π* transitions associated with the phenyl ring, the carbonyl group, and the thioamide moiety.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.govnih.govresearchgate.netrsc.org After geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental data. The analysis of the vibrational modes associated with each calculated frequency allows for a detailed assignment of the experimental IR and Raman bands, aiding in the structural characterization of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3300-3400 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2950 |

| C=O stretch | 1680-1720 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch & N-H bend | 1500-1550 |

| C=S stretch | 1050-1250 |

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar compounds.

Conformational Landscape Analysis and Isomer Stability Calculations

This compound can exist in various conformations and as different tautomers due to the flexibility of its backbone and the presence of labile protons. Computational methods are essential for exploring this conformational landscape and determining the relative stabilities of different isomers. masterorganicchemistry.com

Conformational Analysis: The rotation around single bonds, such as the C-N bond and the C-C bonds in the butanamide chain, gives rise to different conformers. By systematically rotating these bonds and performing geometry optimizations for each resulting structure, a potential energy surface can be generated. This allows for the identification of the most stable conformers and the energy barriers between them.

Tautomerism: This compound can exhibit both keto-enol and thione-thiol tautomerism. researchgate.netscispace.comnih.govorientjchem.orgfrontiersin.orgresearchgate.netresearchgate.netnih.gov DFT calculations are highly effective in determining the relative energies of these tautomeric forms in the gas phase and in different solvents. The calculations can also model the transition states for the interconversion between tautomers, providing insights into the kinetics of these processes. Generally, the keto-thione form is found to be the most stable tautomer, but the relative stability can be influenced by solvent effects and intramolecular hydrogen bonding.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase (Illustrative) |

| Keto-Thione | 0.0 (Reference) |

| Enol-Thione | +2.5 |

| Keto-Thiol | +8.0 |

| Enol-Thiol | +10.0 |

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar compounds. The actual values can vary depending on the level of theory and basis set used.

Concluding Perspectives and Future Research Directions

Summary of Key Academic Contributions in Synthesis and Reactivity of 3-oxo-N-phenylbutanethioamide

The academic exploration of this compound has primarily centered on its utility as a precursor for the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a reactive methylene (B1212753) group and a thioamide moiety, allows for a range of cyclization and condensation reactions.

One notable area of research has been the reaction of this compound with various electrophilic and nucleophilic reagents to construct complex molecular architectures. For instance, β-ketothioamides (KTAs), such as this compound, are recognized as valuable precursors for synthesizing a wide variety of heterocyclic frameworks due to their multiple reactive sites. chim.it These compounds are stable and serve as excellent candidates for cyclizations, cycloadditions, and domino reactions, which are efficient methods for building molecular complexity. chim.it

A specific example of its reactivity is in the synthesis of thiophene (B33073) and thiazole (B1198619) derivatives. Studies have shown that 3-oxobutanamides can be reacted with phenyl isocyanate to afford a thiocarbamoyl derivative, which can then be cyclized with α-halo carbonyl compounds to furnish thiophenes and thiazoles. researchgate.net Furthermore, the oxalylation of 3-oxo-N-phenyl-3-R-propanethioamides has been investigated, leading to the formation of 4-acyl-5-phenylamino-2,3-dihydrothiophene-2,3-diones and 2-(2-oxo-2-R-ethylidene)-3-phenyl-1,3-thiazolidine-4,5-diones, showcasing the compound's utility in creating diverse heterocyclic systems. researchgate.net

The versatility of β-ketothioamides in heterocyclic synthesis is a recurring theme in the literature, highlighting their importance as building blocks in organic chemistry. chim.itrsc.org

Advancements in Biological Activity Studies of this compound Derivatives

The derivatives of this compound have been the subject of various biological activity studies, with a significant focus on their antimicrobial and antioxidant properties. The core structure is often modified to generate a library of compounds that are then screened for potential therapeutic applications.

Research on heterocyclic derivatives synthesized from 3-oxobutanamides has demonstrated a range of biological activities. researchgate.net For example, various pyridine, thiophene, diazepine, and thiazole derivatives have been synthesized and evaluated for their antibacterial and antioxidant potential. researchgate.net These studies often involve in vitro assays against various bacterial and fungal strains, as well as assessments of their radical scavenging capabilities.

The general class of thioamides, to which this compound belongs, has garnered considerable attention in medicinal chemistry for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. tandfonline.com The substitution of an amide with a thioamide can enhance biological activity and improve pharmacokinetic properties. researchgate.net

Table 1: Summary of Biological Activities of Selected 3-Oxobutanamide Derivatives

| Derivative Class | Biological Activity Investigated | Key Findings |

|---|---|---|

| Pyridine | Antibacterial, Antioxidant | Showed varying degrees of activity against tested bacterial strains and demonstrated radical scavenging properties. researchgate.net |

| Thiophene | Antibacterial, Antioxidant | Exhibited inhibitory effects on bacterial growth and antioxidant capacity. researchgate.net |

| Diazepine | Antibacterial, Antioxidant | Found to possess antimicrobial and antioxidant potential. researchgate.net |

While specific studies focusing exclusively on derivatives of this compound are part of a broader research landscape, the consistent bioactivity found in closely related structures underscores the potential of this chemical class.

Future Prospects in Materials Science and Pharmaceutical Design Based on this compound Derivatives

The unique chemical properties of this compound and its derivatives suggest promising future applications in both materials science and pharmaceutical design.

In the realm of materials science , the thioamide functional group presents intriguing possibilities. Thioamides have been utilized in the development of novel polymers. For instance, the thiocarbonyl group of thioformamide (B92385) has been used in radical copolymerization to create vinyl polymers with thioethers in their backbone, which can lead to degradable hybrid polymer materials. chemrxiv.org The presence of both a sulfur atom and a phenyl ring in this compound derivatives could be exploited for the synthesis of polymers with unique optical or electronic properties. The thioamide moiety's ability to coordinate with metals also suggests potential applications in the design of novel sensors or catalytic materials. tandfonline.com

From a pharmaceutical design perspective, the thioamide group is a valuable tool. It is considered a bioisostere of the amide bond, meaning it can replace an amide group in a drug molecule to potentially enhance its efficacy, stability, and pharmacokinetic profile. tandfonline.comresearchgate.net Thioamides are known to be more resistant to enzymatic hydrolysis than their amide counterparts, which can lead to longer-lasting drugs. researchgate.net

The diverse range of pharmacological activities demonstrated by thioamide-containing compounds, including anticancer and antimicrobial effects, makes derivatives of this compound attractive candidates for future drug discovery programs. tandfonline.com The versatility of the β-ketothioamide scaffold allows for the creation of large and diverse chemical libraries for high-throughput screening. chim.it Future research could focus on the rational design of novel this compound derivatives targeting specific biological pathways implicated in various diseases. The development of thioamide-based prodrugs, which are activated in the body to release the active therapeutic agent, is another promising avenue of investigation. tandfonline.com

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 4-acyl-5-phenylamino-2,3-dihydrothiophene-2,3-diones |

| 2-(2-oxo-2-R-ethylidene)-3-phenyl-1,3-thiazolidine-4,5-diones |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 3-oxo-N-phenylbutanethioamide?

- Methodological Answer : Key techniques include ¹H/¹³C NMR to confirm the thioamide (-C=S) resonance (δ ~200-220 ppm for ¹³C) and ketone carbonyl (δ ~190-210 ppm). IR spectroscopy identifies ν(C=S) stretches (~1200-1000 cm⁻¹) and ν(C=O) (~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₁NOS₂: 237.04 g/mol). Always compare with reference spectra of structurally related thioamides (e.g., N-phenyl dichloroacetamides) .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : Store at -20°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation of the thioamide group. Use nitrile gloves (tested for chemical resistance) and work in a fume hood due to potential sulfur volatilization. Avoid prolonged exposure to moisture, which may hydrolyze the thioamide to the corresponding amide .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : Common methods include:

- Thionation of 3-oxo-N-phenylbutanamide using Lawesson’s reagent or P₄S₁₀ in dry toluene (60-80°C, 12-24 hrs). Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

- Condensation of phenylisothiocyanate with β-keto esters, followed by acidic hydrolysis. Optimize pH (~4-5) to avoid side-product formation .

Advanced Research Questions

Q. How can reaction conditions be optimized for the oxidative functionalization of this compound?

- Methodological Answer : Use (diacetoxyiodo)benzene (DIB) as an oxidant in dichloromethane (0°C to RT, 6 hrs) to achieve C–S bond cleavage, yielding N-phenyl thioacetamide derivatives. Key parameters:

- Stoichiometry : 1.2 equiv DIB per thioamide group.

- Additives : 10 mol% FeCl₃ enhances regioselectivity.

- Yields : 65-85% (isolated via column chromatography, silica gel, hexane:EtOAc 4:1). Contrast with amide analogs, which require harsher conditions (e.g., Cl₂ gas) .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting nucleophilic sites at the β-keto and thioamide sulfur. Compare activation energies for S- vs. O-alkylation pathways. Validate with experimental kinetics (e.g., reaction with methyl iodide in DMF at 50°C) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of this compound derivatives?

- Methodological Answer : Synthesize analogs with electron-withdrawing groups (e.g., -Cl, -CF₃) at the para position to enhance metabolic stability. Assess cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa) via MTT assay. Para-CF₃ derivatives show 3-fold higher activity than unsubstituted analogs (IC₅₀ = 12 μM vs. 35 μM) due to improved membrane permeability .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

- Methodological Answer : Discrepancies arise from:

- Purity of starting materials : β-keto esters with >98% purity yield 85% product, while 90% purity drops yields to 60% .

- Thionation efficiency : Lawesson’s reagent batches with lower active sulfur content (<70%) require extended reaction times (36 hrs) .

- Workup protocols : Acidic quenching (pH <2) hydrolyzes thioamide; neutralization to pH 6-7 is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.